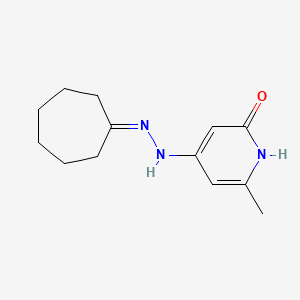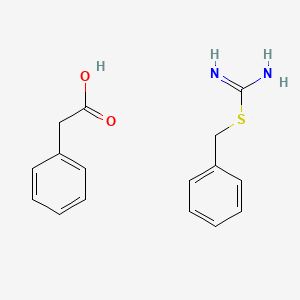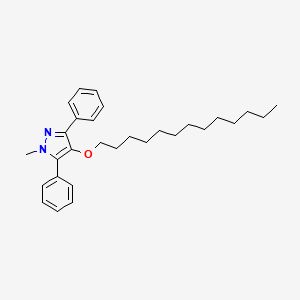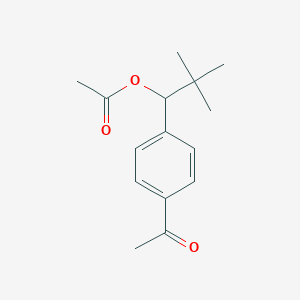
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is an organic compound with a complex structure that includes a hydroxymethylidene group, a methyl group, and an isopropyl group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 6-methyl-3-(propan-2-yl)cyclohexan-1-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxymethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(Carboxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one.
Reduction: The major product is 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexanol.
Substitution: The products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(propan-2-yl)cyclohexan-1-ol
- (2R,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one
Uniqueness
2-(Hydroxymethylidene)-6-methyl-3-(propan-2-yl)cyclohexan-1-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61586-45-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-(hydroxymethylidene)-6-methyl-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h6-9,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
FPIBGDVACDGLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=CO)C1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)






![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

